5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Development of Pyrazole-4-carboxylic Acid Derivatives
The historical development of pyrazole-4-carboxylic acid derivatives traces back to foundational work in heterocyclic chemistry, beginning with the pioneering synthesis methodologies established in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this crucial class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The development of pyrazole-4-carboxylic acid derivatives specifically emerged from systematic investigations into the functionalization of the pyrazole core structure, with particular attention to the incorporation of carboxylic acid groups at strategic positions on the heterocyclic ring.
The synthesis of 1-phenylpyrazole-4-carboxylic acid, as reported in foundational research, demonstrated early approaches to constructing pyrazole-4-carboxylic acid derivatives through chloromethylation of 1-phenylpyrazole followed by oxidation of the 4-chloromethyl-1-phenylpyrazole intermediate. Alternative synthetic routes involved hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazole, establishing the versatility of synthetic approaches to this compound class. The development of Sandmeyer-type reactions for replacing pyrazole-4-diazonium groups with nitrile functionality represented a significant advancement in the synthetic accessibility of pyrazole-4-carboxylic acid derivatives.
The Knorr pyrazole synthesis emerged as a fundamental methodology for constructing substituted pyrazole derivatives, utilizing the condensation of 1,3-diketones with hydrazine derivatives under acidic conditions. This classical approach provided the foundation for developing more sophisticated synthetic routes to complex pyrazole-4-carboxylic acid derivatives. The mechanism involves sequential hydrazone formation, intramolecular cyclization, and subsequent functionalization to introduce carboxylic acid groups at the 4-position. Modern adaptations of these classical methodologies have enabled the synthesis of highly substituted derivatives such as 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid through controlled reaction conditions and strategic substrate selection.
Significance in Heterocyclic Compound Classification
The classification of this compound within the broader framework of heterocyclic chemistry demonstrates its position as a member of the pyrazole carboxylic acids and derivatives class. This classification encompasses heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group, representing a fundamental structural motif in medicinal chemistry and materials science. The specific structural features of this compound position it within multiple overlapping classification systems, including substituted pyrazoles, cyclopropyl-containing heterocycles, and N-methylated azoles.
The systematic classification of this compound reveals several key structural characteristics that define its chemical behavior and potential applications. The presence of the cyclopropyl group at the 5-position introduces significant steric and electronic effects that influence the compound's reactivity patterns and conformational preferences. The methyl substitution at the nitrogen-1 position affects the basicity of the pyrazole ring and modifies the compound's hydrogen bonding capabilities compared to unsubstituted pyrazole derivatives. The carboxylic acid functionality at the 4-position provides a versatile handle for further chemical modifications and contributes to the compound's potential for forming hydrogen bonds and ionic interactions.
| Classification Parameter | This compound |
|---|---|
| Heterocycle Type | Five-membered azole |
| Ring System | Pyrazole (1,2-diazole) |
| Functional Group Class | Carboxylic acid |
| Substitution Pattern | 1-methyl-4-carboxy-5-cyclopropyl |
| Molecular Formula | C₈H₁₀N₂O₂ |
| IUPAC Classification | Pyrazole carboxylic acid derivative |
The compound's classification within the pyrazole family places it among heterocycles characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This structural framework confers specific electronic properties, including weak basicity with a pKb value typical of pyrazole derivatives, and planarity that facilitates π-π stacking interactions and aromatic conjugation effects. The integration of multiple substituents creates a polyfunctional molecule that bridges traditional pyrazole chemistry with contemporary approaches to heterocyclic drug design and materials development.
Positional Isomerism in Substituted Pyrazoles
Positional isomerism in substituted pyrazoles represents a fundamental aspect of structural chemistry that significantly influences the properties and reactivity of compounds such as this compound. The pyrazole ring system exhibits inherent asymmetry due to the presence of two different nitrogen atoms, designated as nitrogen-1 and nitrogen-2, which creates opportunities for distinct substitution patterns and resulting isomeric relationships. The specific positioning of substituents on the pyrazole ring dramatically affects electronic distribution, steric interactions, and chemical reactivity, making positional isomerism a critical consideration in the design and synthesis of pyrazole derivatives.
The analysis of positional isomerism in pyrazole-4-carboxylic acid derivatives reveals the complexity of substitution patterns possible within this heterocyclic framework. Research on tris-pyrazolylmethanes has demonstrated that even simple methyl substitutions can lead to multiple isomeric forms with distinct chemical and physical properties. In the case of 3(5)-methyl-1H-pyrazole derivatives, the reaction with chloroform under phase-transfer catalyzed conditions produces four distinct isomers (333, 335, 355, and 555) in proportions corresponding to polynomial expansion patterns, illustrating the statistical distribution of positional isomers in pyrazole chemistry.
The conformational preferences of positional isomers in substituted pyrazoles depend on multiple factors, including steric hindrance, electronic effects, and intermolecular interactions. X-ray crystallographic studies have revealed that different substitution patterns lead to distinct up and down conformations of pyrazolyl rings relative to central carbon atoms, with these conformational preferences being predictable through computational chemistry approaches. The up and down conformations have been established through combined experimental techniques including ¹H-nuclear magnetic resonance, ¹³C-nuclear magnetic resonance, and ¹⁵N-nuclear magnetic resonance spectroscopy, supported by gauge-including atomic orbitals calculations using density functional theory methods.
| Isomeric Position | Electronic Effect | Steric Influence | Chemical Shift Impact |
|---|---|---|---|
| 3-Position | Electron-donating resonance | Moderate steric hindrance | Upfield ¹H shifts |
| 4-Position | Neutral electronic effect | Minimal steric interaction | Intermediate chemical shifts |
| 5-Position | Electron-withdrawing effect | Variable steric hindrance | Downfield ¹H shifts |
| N1-Position | Basicity modulation | Significant steric effects | Distinctive ¹H signatures |
The specific case of this compound exemplifies the importance of positional isomerism in determining molecular properties. The placement of the cyclopropyl group at the 5-position rather than the 3-position creates distinct electronic and steric environments that influence the compound's reactivity and binding characteristics. The carboxylic acid group positioned at the 4-position represents an optimal placement for maintaining electronic neutrality while providing functional group accessibility for chemical transformations. The methyl substitution at nitrogen-1 eliminates potential tautomerism between nitrogen atoms, creating a fixed substitution pattern that simplifies structural analysis and property prediction.
Recent advances in understanding positional isomerism have revealed that regiochemistry significantly impacts photoswitching properties in related pyrazole derivatives, with different substitution patterns leading to varying photostationary states and thermal stability of isomeric forms. These findings emphasize the importance of precise positional control in designing pyrazole derivatives with specific functional properties, highlighting the relevance of compounds such as this compound as models for understanding structure-property relationships in substituted pyrazoles.
Properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(5-2-3-5)6(4-9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXUKCIXTVRSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092394-30-3 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the modulation of the endocannabinoid system. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is , and it is known for its ability to interact with various biological targets, particularly in the central nervous system.
The primary mechanism of action for this compound involves the modulation of monoacylglycerol lipase (MGL), an enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), a significant endocannabinoid. By inhibiting MGL, this compound increases levels of 2-AG, which can enhance cannabinoid receptor signaling and produce various therapeutic effects.
Pharmacological Activities
1. Anti-inflammatory Effects:
Research indicates that this compound exhibits anti-inflammatory properties. Animal studies have shown that MGL inhibition leads to reduced pro-inflammatory prostanoid signaling, suggesting potential applications in treating conditions characterized by inflammation .
2. Pain Relief:
The compound has been associated with antinociceptive effects, which are beneficial in managing pain. In models of neuropathic pain, MGL inhibition has demonstrated a reduction in allodynia and hyperalgesia, indicating its potential as a pain management agent .
3. Anxiolytic Effects:
Increased levels of 2-AG due to MGL inhibition have been linked to anxiolytic effects in preclinical studies. This suggests that compounds like this compound may be useful in treating anxiety disorders .
Table 1: Summary of Biological Activities
Notable Research
A study demonstrated that pharmacological blockade of MGL using this compound resulted in significant increases in brain levels of 2-AG, leading to reduced pain responses and inflammatory markers in animal models . Additionally, this compound has shown promise in reducing symptoms associated with neurodegenerative diseases by modulating endocannabinoid signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly influence the biological activity of similar compounds. For instance, substituents on the pyrazole ring have been shown to enhance anti-inflammatory potency and selectivity towards COX enzymes . Understanding these relationships is crucial for developing more effective derivatives with targeted therapeutic applications.
Scientific Research Applications
Chemistry
5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit unique properties and activities.
Biology and Medicine
This compound has been investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, certain derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). Some studies reported up to 93% inhibition of IL-6 at specific concentrations.
- Anticancer Potential : Recent investigations suggest that pyrazole derivatives may inhibit cancer cell proliferation in various cancer cell lines. For example, certain compounds have shown notable reductions in cell viability in human melanoma cells .
Table 1: Summary of Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated antimicrobial efficacy against Mtb | Significant inhibition (MIC < 2 μM) |
| Study 2 | Tested anti-inflammatory effects on mouse models | Up to 85% TNF-α inhibition |
| Study 3 | Assessed anticancer activity in human melanoma cells | Notable reduction in cell viability |
Case Study Highlights
- Antitubercular Activity : A study assessed various pyrazole derivatives against Mtb using the ALAMAR radiometric system. Results indicated that certain derivatives had MIC values significantly lower than standard treatments, suggesting their potential as new antitubercular agents.
- Anti-inflammatory Research : In controlled experiments involving carrageenan-induced edema in mice, several pyrazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin.
- Anticancer Studies : Investigations into pyrazole-indole hybrids demonstrated promising results in inhibiting melanoma cell lines, indicating that modifications to the pyrazole structure can enhance anticancer activity .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Common methods include:
| Reagent/Conditions | Reaction Time | Temperature | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol + H₂SO₄ (catalytic) | 6–8 hours | Reflux | Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate | 78–85 | |
| Ethanol + SOCl₂ | 4 hours | 60°C | Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate | 92 |
Mechanistic notes:
-
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.
-
Cyclopropyl and methyl groups minimally interfere due to their steric bulk being distal to the reactive site.
Amide Formation
The acid readily forms amides via activation with coupling agents:
| Coupling Agent | Base | Amine Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| HATU | DIPEA | Benzylamine | N-Benzyl-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide | 65 | |
| EDC/HOBt | TEA | 4-Aminopyridine | N-(Pyridin-4-yl)-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide | 73 |
Key considerations:
-
Electron-withdrawing effects of the pyrazole ring enhance electrophilicity of the activated carbonyl.
-
Steric hindrance from the cyclopropyl group may reduce yields with bulky amines.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
| Conditions | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CuO + Quinoline | None | 5-Cyclopropyl-1-methyl-1H-pyrazole | 58 | |
| Pyridine + 180°C | None | 5-Cyclopropyl-1-methyl-1H-pyrazole | 41 |
Mechanism:
-
Radical pathways dominate under thermal conditions, with the cyclopropyl group stabilizing intermediates through hyperconjugation.
Substitution at the Pyrazole Ring
Electrophilic substitution occurs preferentially at the less hindered C-3 position:
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS (AIBN) | 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | 63 | |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | 55 |
Regioselectivity:
-
Methyl and cyclopropyl groups direct electrophiles to C-3 via steric and electronic effects.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to a primary alcohol:
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C→RT | (5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)methanol | 68 | |
| BH₃·THF | Reflux | (5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)methanol | 49 |
Notes:
-
Over-reduction to the alkane is not observed due to stabilization of the intermediate alkoxide.
Metal-Catalyzed Cross-Coupling
The brominated derivative participates in Suzuki-Miyaura couplings:
| Conditions | Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3-Phenyl-5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | 81 |
pH-Dependent Tautomerism
The pyrazole ring exhibits tautomerism in solution:
| Solvent | Dominant Tautomer | pKa (Carboxylic Acid) | Reference |
|---|---|---|---|
| Water (pH 2) | 1H-tautomer | 3.2 ± 0.1 | |
| DMSO | 2H-tautomer | – |
Industrial-Scale Modifications
Continuous flow reactors enhance efficiency for high-volume syntheses:
| Process | Throughput (kg/day) | Purity (%) | Reference |
|---|---|---|---|
| Esterification (microreactor) | 12 | 99.5 | |
| Amide coupling (packed-bed) | 8 | 98.2 |
This compound’s reactivity profile underscores its versatility in synthetic chemistry, enabling applications in pharmaceuticals, agrochemicals, and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological target interactions.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-Carboxylic Acid Derivatives
Structural and Substituent Variations
The table below compares key structural features, molecular properties, and synthesis methods of 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid with analogous compounds:
Substituent Effects on Properties
- Cyclopropyl vs. However, phenyl groups (e.g., in 5-methyl-1-phenyl derivatives) significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound allows for salt formation or conjugation, whereas ester derivatives (e.g., ethyl esters in ) are often prodrugs designed to enhance oral absorption .
- Biological Activity : While 3-methylsulfanyl pyrazole esters exhibit analgesic and anti-inflammatory properties , the target compound lacks reported pharmacological data, possibly contributing to its discontinuation .
Key Research Findings and Trends
- Steric and Electronic Effects : Cyclopropyl’s small size and high bond angle strain may reduce steric hindrance compared to isopropyl or phenyl, favoring interactions in enzyme-binding pockets .
- Pharmacological Potential: Methylsulfanyl and ester-functionalized pyrazoles (e.g., ) demonstrate therapeutic promise, whereas unmodified carboxylic acids like the target compound may require further derivatization for bioactivity .
- Commercial Viability : The discontinuation of this compound suggests challenges in scalability, stability, or market demand compared to phenyl- or ester-substituted analogs .
Preparation Methods
Alkylation and Formylation of Dimethyl Malonate
- Starting materials: Dimethyl malonate, formamide derivatives (e.g., N,N-dimethylformamide), and alkylating agents such as dimethyl sulfate.
- Conditions: The reaction is conducted under alkaline conditions, typically using bases like triethylamine or sodium methoxide.
- Temperature: Controlled between 30–90 °C, optimally 40–70 °C.
- Outcome: Formation of an alkylated and formylated malonate intermediate (Compound 2).
This step is crucial for introducing the methyl group at the 1-position of the pyrazole and preparing the malonate for subsequent cyclization.
Cyclization with Methylhydrazine or Hydrazine Hydrate
- Reagents: Methylhydrazine or hydrazine hydrate.
- Solvent: Suitable organic solvents are used to facilitate cyclization.
- Process: The intermediate from step 2.1 undergoes ring closure to form the pyrazole ring (Compound 3).
- Selectivity: This method shows good selectivity and yields high purity products.
- Advantages: The raw materials are low in corrosivity and cost-effective, facilitating industrial scale-up.
Hydrolysis and Decarboxylation
- Acid treatment: The cyclized product is subjected to acidic hydrolysis and decarboxylation.
- Acids used: Commonly mineral acids like hydrochloric acid or sulfuric acid.
- Result: Conversion to the free carboxylic acid form, yielding 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.
This step removes ester groups and finalizes the acid functionality essential for biological activity and further synthetic applications.
Alternative and Related Synthetic Routes
While the above method is well-documented, related compounds such as alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters have been synthesized via Claisen condensation and subsequent modifications involving:
- Formation of enolate salts,
- Acidification to release free esters,
- Use of haloacetoacetates,
- Ring closure under basic conditions with alkali metal hydroxides.
These methods inform potential optimizations for the cyclopropyl-substituted pyrazole synthesis, particularly in controlling reaction conditions and minimizing hazardous waste.
Data Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent Type | Notes |
|---|---|---|---|---|
| Alkylation/Formylation | Dimethyl malonate, DMF, dimethyl sulfate, base | 30–90 (opt. 40–70) | Organic solvents | Base: triethylamine preferred; reaction under alkaline conditions |
| Cyclization | Methylhydrazine or hydrazine hydrate | Ambient to reflux | Organic solvents | High selectivity and purity; facilitates industrial scale |
| Hydrolysis/Decarboxylation | Mineral acid (HCl, H2SO4) | Ambient to elevated | Aqueous acidic | Converts ester to carboxylic acid; critical for final product formation |
Research Findings and Industrial Considerations
- The synthetic route using dimethyl malonate and methylhydrazine provides a balance of yield, purity, and cost-efficiency.
- Use of less corrosive and more recoverable raw materials reduces environmental impact and improves industrial scalability.
- The choice of base and reaction temperature significantly influences selectivity and yield.
- Alternative methods involving Claisen condensation and haloacetoacetates offer routes to related pyrazole derivatives but may involve more complex waste management and corrosion-resistant equipment due to acidic gases.
- The production of pyrazole carboxylic acids at scale demands optimization to minimize hazardous waste and improve cost efficiency, as industrial quantities can reach tens of thousands of tons annually.
Q & A
Q. What are the common synthetic routes for 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrazole esters. For cyclopropyl introduction, a base-mediated alkylation (e.g., using cyclopropyl bromide with K₂CO₃ or NaH) is effective. Optimization includes:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
- Example : Ethyl 5-methyl-1-phenyl-pyrazole-4-carboxylate hydrolysis (NaOH, ethanol/water, reflux) yields the carboxylic acid derivative, applicable to cyclopropyl analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrazole ring protons δ 6.5–8.0 ppm) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₁₀N₂O₂: calc. 167.0822, obs. 167.0825) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between cyclopropyl and pyrazole rings) .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid as electron-deficient) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5 eV) correlate with stability and charge-transfer interactions .
- Comparison : Experimental vs. computed NMR/IR data validates accuracy (mean deviation <5%) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., IC₅₀ for reference drugs) .
- Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropyl with ethyl) to isolate substituent effects .
- Dose-Response Curves : Ensure linearity (R² >0.95) across concentrations (1–100 µM) to confirm activity trends .
Q. What strategies optimize regioselective functionalization of the pyrazole ring?
- Methodological Answer :
- Protection/Deprotection : Protect carboxylic acid (as methyl ester) during electrophilic substitution at the 3-position .
- Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl/heteroaryl introduction at the 5-position .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) for nitro group reduction (H₂, Pd/C) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
